
5-(Benzylthio)-2,3-dihydro-1H-inden-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Benzylthio)-2,3-dihydro-1H-inden-1-ol: is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzylthio group attached to a dihydroindenol core, which imparts distinct chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzylthio)-2,3-dihydro-1H-inden-1-ol typically involves the reaction of 2,3-dihydro-1H-inden-1-ol with benzylthiol under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 5-(Benzylthio)-2,3-dihydro-1H-inden-1-ol can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or thiol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The benzylthio group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 5-(Benzylthio)-2,3-dihydro-1H-inden-1-ol is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for developing new therapeutic agents targeting specific enzymes or receptors.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials, contributing to the development of new products with enhanced properties.
Mecanismo De Acción
The mechanism of action of 5-(Benzylthio)-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylthio group can form covalent bonds with active site residues, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, influencing various biological processes .
Comparación Con Compuestos Similares
- 5-(Ethylthio)-1H-tetrazole
- 4,5-Dicyanoimidazole
- 5-(3,5-bis(trifluoromethyl)phenyl)-1H-tetrazole
Comparison: Compared to these similar compounds, 5-(Benzylthio)-2,3-dihydro-1H-inden-1-ol is unique due to its dihydroindenol core, which imparts distinct chemical properties and reactivity. The presence of the benzylthio group also enhances its potential for specific biological interactions, making it a valuable compound for targeted research applications .
Propiedades
Fórmula molecular |
C16H16OS |
|---|---|
Peso molecular |
256.4 g/mol |
Nombre IUPAC |
5-benzylsulfanyl-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C16H16OS/c17-16-9-6-13-10-14(7-8-15(13)16)18-11-12-4-2-1-3-5-12/h1-5,7-8,10,16-17H,6,9,11H2 |
Clave InChI |
FKCROPBNVSLWEM-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C1O)C=CC(=C2)SCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



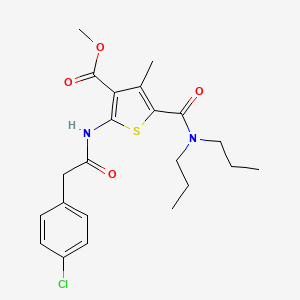
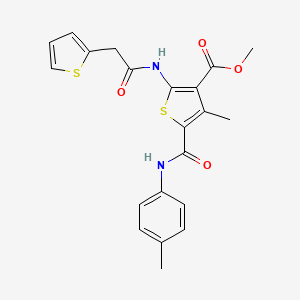
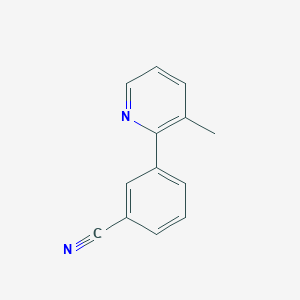

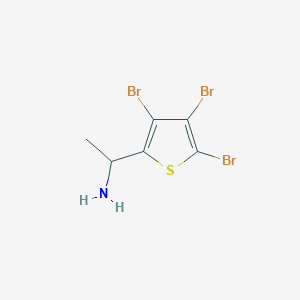
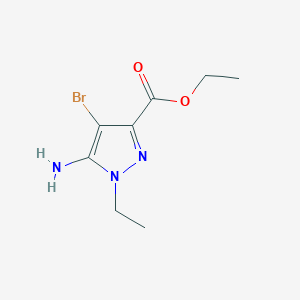


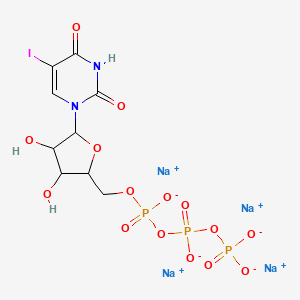


![3-[3-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2,6-dioxopyrimidin-1-yl]propanenitrile](/img/structure/B12070891.png)

